4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h2-7H,8,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZOMJUQQNDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide , also known by its ChemDiv ID F128-0109, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.87 g/mol. The structure features a thiazole ring, which is common in many biologically active compounds.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to evaluate this property.
Findings
- In studies, derivatives of thiazole compounds exhibited varying degrees of antioxidant activity. For instance, some derivatives showed antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Studies
- Study on U-87 Cell Line :
- MDA-MB-231 Cell Line :
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives has been a subject of interest due to their structural diversity.
Findings
- Research indicates that certain thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The specific effectiveness of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene derivatives should be further explored through clinical trials .
Table 1: Biological Activities of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene Derivatives
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Comparable to Ascorbic Acid | |
| Anticancer | U-87 | X.XX | |
| Anticancer | MDA-MB-231 | X.XX | |
| Antimicrobial | Various Pathogens | X.XX |
Note: Specific IC50 values need to be filled based on experimental data from studies.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological systems, making derivatives like 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide promising candidates for antimicrobial drug development.
Case Studies:
- A study evaluated various thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with modifications similar to those in 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-amino derivative | S. aureus | 25 |
| 4-amino derivative | E. coli | 32 |
Anti-Cancer Potential
The structural motifs present in this compound suggest potential activity against various cancer cell lines. The incorporation of furan and thiazole moieties has been associated with cytotoxic effects in several studies.
Research Findings:
- In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines (MCF7) and colon cancer cell lines (HT29) at concentrations as low as 10 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 10 |
| HT29 | 15 |
Anti-inflammatory Properties
Compounds featuring thiazole rings have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in developing treatments for inflammatory diseases.
Evidence:
Research has indicated that thiazole derivatives can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting their role in modulating inflammatory responses .
Other Therapeutic Applications
Beyond antimicrobial and anti-cancer activities, the compound's unique structure may offer additional therapeutic benefits:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Analogs
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Core Structure : Shares a thiazole-carboxamide backbone but replaces the sulfanylidene group with a nitrothiophene moiety.
- Key Differences: Substituents: The trifluoromethyl and nitro groups enhance electron-deficient properties compared to the amino and sulfanylidene groups in the target compound.
- Functional Implications: Nitro groups often confer antibacterial activity but may increase toxicity, whereas the target compound’s amino group could improve solubility and target specificity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Core Structure : Thiazole with a chlorophenyl substituent and a triazole-pyrazole extension.
- Activity: Demonstrated antimicrobial activity, suggesting chloro-phenyl and fluorophenyl groups synergize for biological efficacy .
Sulfanyl/Sulfonyl-Containing Analogs
2-{[5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()
- Core Structure : Thiazolo-triazole hybrid with a sulfanylacetamide group.
- Key Differences :
- The sulfanyl group is part of a triazole-thiazole fused system, whereas the target compound’s sulfanylidene is directly integrated into the dihydrothiazole ring.
- Substituents : Both compounds feature chlorophenyl and furanmethyl groups, but the fused triazole in may enhance rigidity and binding affinity .
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- Core Structure : Pyrazole-carboxamide with a sulfanyl linker.
- Key Differences: The trifluoromethyl and pyrazole groups increase hydrophobicity, contrasting with the target compound’s dihydrothiazole and amino group. Pharmacokinetics: Higher molar mass (455.88 g/mol) compared to the target compound (~450–470 g/mol estimated) may reduce bioavailability .
Dihydroheterocycle Derivatives
N-(4-Chlorophenyl)-5-cyano-6-[2-[(2,4-dimethylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()
- Core Structure : Dihydropyridine-carboxamide with sulfanyl and furan substituents.
- Substituents: Shared chlorophenyl and furan groups suggest overlapping SAR (structure-activity relationship) trends in solubility and target engagement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for achieving high-purity yields of this compound?
- Methodology :
- Stepwise Synthesis : Use multi-step protocols involving (i) condensation of 5-chloro-2-methoxyphenyl isothiocyanate with furfurylamine to form the thiazolidine core, followed by (ii) sulfanylidene introduction via sulfurization under inert atmosphere (e.g., N₂) .
- Key Parameters :
- Temperature : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate stability .
- Purification : Recrystallize from ethanol-DMF mixtures (3:1 v/v) to remove unreacted starting materials .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the thiazole ring’s sulfanylidene group (δ ~160–170 ppm for C=S) and furan methylene protons (δ ~4.5 ppm) .
- HPLC : Employ a C18 column with a gradient mobile phase (acetonitrile:water, 70:30) to confirm purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methoxy, furan) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution on the thiazole ring. The methoxy group increases electron density at the C5 position, favoring electrophilic attacks .
- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., unsubstituted phenyl derivatives) using kinetic studies .
Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for batch-to-batch compound purity via HPLC .
- Orthogonal Validation : Confirm activity with dual assays (e.g., MTT and caspase-3 activation for apoptosis studies) .
Q. What strategies are recommended to study metabolic stability in preclinical models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
